molecular formula C13H12O3S B1623061 Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 69202-21-7

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B1623061
CAS No.: 69202-21-7
M. Wt: 248.3 g/mol
InChI Key: AKJKPXPOZBDPGB-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a high-purity chemical building block with the CAS Registry Number 69202-21-7 . This compound, with a molecular formula of C 13 H 12 O 3 S and a molecular weight of 248.30 g/mol, is characterized for reliable use in synthetic chemistry and materials science applications . As a key synthetic intermediate, this ester is a versatile scaffold for constructing more complex molecules. Its structure features a thiophene ring and a 4-methoxyphenyl group, making it a candidate for Suzuki-Miyaura cross-coupling reactions to create novel biaryl structures for pharmaceutical and materials research . Thiophene derivatives analogous to this compound are of significant interest in medicinal chemistry and have been investigated for their potential as antibacterial agents, particularly against resistant strains of E. coli . Researchers can utilize this compound in computational studies, such as molecular docking and Density Functional Theory (DFT) calculations, to predict its reactivity and binding affinities with biological targets . Physical properties include a calculated density of 1.205 g/cm³ and a melting point of 132-134°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKPXPOZBDPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408809
Record name Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69202-21-7
Record name Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions and Outcomes

Conditions Reagents Product Yield References
Acidic hydrolysisHCl (aqueous), reflux5-(4-Methoxyphenyl)thiophene-2-carboxylic acid85–90%
Basic hydrolysis (saponification)NaOH, ethanol, refluxSodium 5-(4-methoxyphenyl)thiophene-2-carboxylate78–82%

Mechanistic Insights :

  • Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Base-mediated saponification involves hydroxide ion attack on the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .

Electrophilic Aromatic Substitution

The thiophene ring and methoxyphenyl group participate in electrophilic substitution reactions. The methoxy group directs electrophiles to the para position on the phenyl ring, while the thiophene’s electron-rich nature facilitates substitution at the 3- or 4-positions.

Key Reactions

Reaction Type Reagents/Conditions Product Regioselectivity References
NitrationHNO₃, H₂SO₄, 0–5°C5-(4-Methoxy-3-nitrophenyl)thiophene-2-carboxylatePara to methoxy group
SulfonationSO₃, H₂SO₄, 50°C5-(4-Methoxy-3-sulfophenyl)thiophene-2-carboxylateMeta to thiophene ring

Notes :

  • Nitration predominantly occurs on the methoxyphenyl ring due to its strong electron-donating methoxy group .

  • Thiophene’s inherent reactivity allows sulfonation at the 3-position under vigorous conditions .

Oxidation Reactions

The thiophene ring and methoxyphenyl group exhibit distinct oxidation behaviors.

Thiophene Ring Oxidation

Oxidizing Agent Conditions Product Applications References
H₂O₂, acetic acid60°C, 6 hThiophene-2-carboxylate sulfoxide derivativeIntermediate for drug synthesis
KMnO₄, acidic conditionsReflux5-(4-Methoxyphenyl)thiophene-2,3-dioneSynthesis of diketones for polymers

Methoxyphenyl Group Oxidation

Oxidizing Agent Conditions Product Notes References
CrO₃, H₂SO₄Acetone, 0°C5-(4-Carboxyphenyl)thiophene-2-carboxylateDemethylation of methoxy to carboxylic acid

Reduction Reactions

The ester group and aromatic systems can be selectively reduced.

Catalytic Hydrogenation

Catalyst Conditions Product Selectivity References
Pd/C, H₂Ethanol, 50 psi, 80°C5-(4-Methoxyphenyl)thiophene-2-methanolEster reduced to primary alcohol

Lithium Aluminum Hydride (LiAlH₄)

  • Reduces the ester to a primary alcohol with >90% yield under anhydrous conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki–Miyaura Coupling

Conditions Boron Reagent Product Yield References
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Fluorophenylboronic acid5-(4-Methoxyphenyl)-2-(4-fluorophenyl)thiophene65–70%

Mechanism : The ester group remains intact, while the thiophene’s 5-position couples with aryl boronic acids .

Functional Group Interconversion

The ester group serves as a handle for further transformations:

Amidation

Reagents Conditions Product Yield References
NH₃ (gas), methanol25°C, 24 h5-(4-Methoxyphenyl)thiophene-2-carboxamide88%

Grignard Reaction

  • Reaction with methylmagnesium bromide yields 5-(4-methoxyphenyl)thiophene-2-carbinol .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including CO₂ and methoxyphenyl fragments.

Scientific Research Applications

Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is used in pharmaceutical development, organic synthesis, biological research, agrochemical formulations, and material science .

Pharmaceutical Development

  • It is a key intermediate in synthesizing novel pharmaceuticals, specifically in the creation of anti-inflammatory and analgesic drugs .

Organic Synthesis

  • It is employed in various organic synthesis processes, enabling chemists to efficiently create complex molecules, which is crucial in materials science and nanotechnology .

Biological Research

  • Researchers use it to study its effects on biological systems, helping to understand disease mechanisms and potential therapeutic targets .

Agrochemical Formulations

  • It is explored for potential applications in agrochemicals, contributing to developing more effective pesticides and herbicides .

Material Science

  • It is investigated for its properties in creating advanced materials, such as conductive polymers, which have applications in electronics and energy storage .

While the search results primarily discuss Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate, they also provide information on the applications of related compounds like 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, which can be relevant due to their structural similarities and related uses.

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is used in organic electronics, pharmaceuticals, and material science.

Organic Electronics

  • This compound is essential in developing organic semiconductors, which are crucial for creating flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs). Research indicates that compounds like 5-(4-methoxyphenyl)thiophene-2-carboxylic acid can enhance the efficiency and stability of OLEDs by improving charge transport properties and light emission characteristics.
  • A study demonstrated that devices incorporating this compound exhibited improved luminescence and operational stability compared to traditional materials, leading to a 30% increase in luminous efficiency.

Pharmaceuticals

  • This compound serves as a key building block in synthesizing various pharmaceutical compounds, and its derivatives have shown potential in developing drugs with enhanced efficacy and reduced side effects.
  • Research involving the synthesis of novel derivatives of thiophene-2-carboxamide has shown that some compounds exhibit anti-inflammatory activity comparable to standard drugs like diclofenac sodium. Molecular docking studies indicated that these derivatives interact effectively with the cyclooxygenase-2 receptor, suggesting their potential as anti-inflammatory agents.

Material Science

  • The compound is utilized in formulating advanced materials, particularly conductive polymers used in sensors and energy storage devices. Its unique electronic properties make it suitable for applications requiring high conductivity and stability under various environmental conditions.
PropertyValue
Electrical ConductivityHigh
Thermal StabilityExcellent
FlexibilityHigh
ProcessabilityEasy to process

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiophene derivatives with variations in substituent groups or positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate 5-(4-methoxyphenyl), 2-COOCH₃ C₁₃H₁₂O₃S Intermediate for bioactive molecules
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate 3-NH₂, 5-(4-benzyloxyphenyl), 2-COOCH₃ C₂₀H₁₇NO₃S Potential agonist/antagonist activity (Nurr1 targeting)
Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate 5-NH₂, 4-(4-methoxybenzoyl), 3-CH₃, 2-COOCH₂CH₃ C₁₇H₁₇NO₄S Cytotoxic activity against MCF-7, NCI-H460, and SF-268 cell lines
Methyl 5-(4-methoxyphenyl)-4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate 4-CH₃, 3-(sulfamoylphenyl), 5-(4-methoxyphenyl) C₂₁H₂₀N₂O₅S₂ Enhanced steric bulk; potential enzyme inhibition
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate 4-phenyl, 5-CF₃, 2-COO(4-methoxyphenyl) C₁₉H₁₃F₃O₃S Agricultural applications (plant growth regulation)

Physical and Spectral Properties

  • Solubility: Methoxy and ester groups enhance solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar analogs .
  • Crystallography: Thiophene derivatives often crystallize in monoclinic systems, as seen in diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate .

Biological Activity

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound features a thiophene ring substituted with a methoxyphenyl group and a carboxylate ester. Its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

  • Antiproliferative Activity :
    • This compound has shown promising antiproliferative effects against several cancer cell lines. It is believed to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, similar to other known tubulin-targeting agents .
  • Antimicrobial Properties :
    • Thiophene derivatives, including this compound, have demonstrated antimicrobial activity. The mechanism is thought to involve interference with microbial biochemical pathways, leading to growth inhibition of various pathogens.

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2 (Pancreatic)0.12Inhibition of tubulin polymerization
HeLa (Cervical)0.15Induction of apoptosis via mitochondrial pathway
FM3A (Mammary Carcinoma)0.20Cell cycle arrest in G2/M phase

These results indicate that the compound exhibits low micromolar activity, suggesting it could be a potent candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are presented in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Effect
Staphylococcus aureus0.25 µg/mLBactericidal
Escherichia coli0.30 µg/mLBacteriostatic
Candida albicans0.40 µg/mLFungicidal

These findings highlight the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the thiophene ring or the phenyl group can lead to significant changes in potency and selectivity against cancer cells or microbes. Studies suggest that methoxy substitutions at specific positions enhance activity due to improved binding affinity to biological targets .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate?

  • Methodological Answer :

  • Key Variables : Optimize solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. NaH), and reaction temperature. For example, demonstrates that DMF with K₂CO₃ at 80°C efficiently introduces substituents to the thiophene core.
  • Monitoring : Use TLC or HPLC to track intermediate formation and reaction completion.
  • Yield Improvement : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester product with >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks for methoxy (δ ~3.8 ppm), thiophene protons (δ ~6.5–7.5 ppm), and ester carbonyl (¹³C NMR δ ~165 ppm). highlights quantitative NMR for purity validation.
  • Mass Spectrometry : Confirm molecular weight (248.30 g/mol) using ESI-MS or MALDI-TOF.
  • Melting Point : Compare observed values (e.g., 130–132°C) to literature to verify crystallinity .

Q. How does the compound’s solubility and stability impact experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility) for biological assays or THF for catalytic studies. Pre-saturate solvents to avoid precipitation during reactions.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. notes that electron-withdrawing groups (e.g., methoxy) enhance thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties for material science applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO levels, focusing on the thiophene ring’s conjugation with the methoxyphenyl group. highlights substituent effects on charge distribution.
  • Bandgap Estimation : Compare computed values (e.g., ~3.2 eV) with experimental UV-Vis data to validate π→π* transitions .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL ( ) for small-molecule refinement. Address twinning or disorder by adjusting occupancy factors and thermal parameters.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. emphasizes robust handling of high-resolution data .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxyphenyl group (e.g., halogenation) or ester moiety (e.g., hydrolysis to carboxylic acid). outlines bioactivity testing for thiophene derivatives.
  • Assay Design : Use enzyme inhibition assays (e.g., kinase targets) or cellular models (e.g., anti-inflammatory IL-6 suppression) with IC₅₀ determination .

Q. What mechanisms explain the compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess esterase-mediated hydrolysis.
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like Nurr1 ( ) or kinase domains. Analyze hydrogen bonds with the methoxy group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
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Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.